molecular formula C20H19N3OS B5557383 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone

Cat. No.: B5557383
M. Wt: 349.5 g/mol
InChI Key: LVPOKEWQVAPHDD-UHFFFAOYSA-N
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Description

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a dibenzoazepine core, which is a tricyclic structure, and an imidazole ring, connected via a sulfanyl ethanone linker. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the imidazole ring: This step often involves the use of imidazole derivatives and coupling reactions.

    Linking the two moieties: The final step involves the formation of the sulfanyl ethanone linker, which connects the dibenzoazepine core and the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
  • 5-phenyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

Uniqueness

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is unique due to its combination of a dibenzoazepine core and an imidazole ring, connected by a sulfanyl ethanone linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-22-13-12-21-20(22)25-14-19(24)23-17-8-4-2-6-15(17)10-11-16-7-3-5-9-18(16)23/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPOKEWQVAPHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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